molecular formula C12H16OS B7967706 4-(4-Methylphenyl)thian-4-ol

4-(4-Methylphenyl)thian-4-ol

Cat. No.: B7967706
M. Wt: 208.32 g/mol
InChI Key: HFOGWCDEDJKDGY-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)thian-4-ol is an organic compound with the molecular formula C₁₂H₁₆OS It is characterized by a thian-4-ol core structure substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)thian-4-ol typically involves the reaction of 4-methylthiophenol with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by the introduction of an electrophile to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)thian-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for various substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced thiol derivatives.

Scientific Research Applications

4-(4-Methylphenyl)thian-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)thian-4-ol involves its interaction with molecular targets through its functional groups. The thian-4-ol core can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiophenol: Shares the thiophenol core but lacks the thian-4-ol structure.

    4-Methylphenol: Similar aromatic structure but lacks the sulfur-containing thian-4-ol group.

    Thian-4-ol: Lacks the 4-methylphenyl substitution.

Uniqueness

4-(4-Methylphenyl)thian-4-ol is unique due to the combination of its thian-4-ol core and the 4-methylphenyl substitution. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

4-(4-methylphenyl)thian-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOGWCDEDJKDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCSCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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